カメリアニンA

説明

Synthesis Analysis

The synthesis of Camellianin A and its derivatives, such as Camellianin B, has been a subject of scientific inquiry. A notable study utilized the Au(i)-catalyzed ortho-alkynylbenzoate glycosylation method to achieve the first total synthesis of the proposed structure of Camellianin B. This synthesis, which involved both linear and convergent approaches, was pivotal in correcting the misassigned structures of Camellianins A and B (Yang Hu et al., 2016).

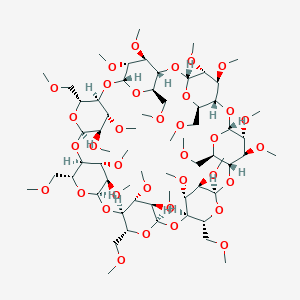

Molecular Structure Analysis

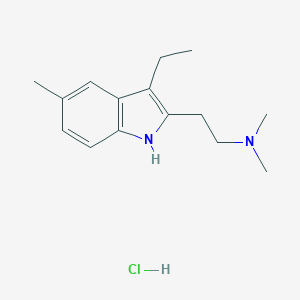

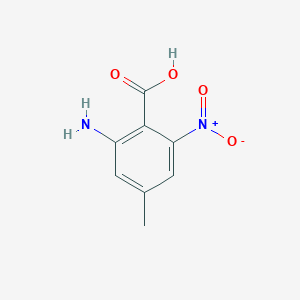

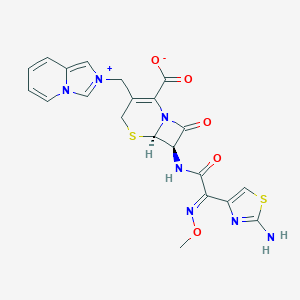

Camellianin A's molecular structure is complex, featuring a flavonoid core with various glycosidic attachments. The precise arrangement of these molecular groups contributes to its biochemical properties and interactions. While specific studies on the molecular structure analysis of Camellianin A were not highlighted, the synthesis studies indirectly shed light on its structural intricacies.

Chemical Reactions and Properties

The chemical reactions and properties of Camellianin A, particularly its synthesis and transformation into Camellianin B, demonstrate its reactive nature under certain conditions. The process of converting Camellianin A to its derivatives and the involvement of specific catalysts and conditions in these reactions reveal its chemical versatility.

Physical Properties Analysis

The solubility of Camellianin A in various solvents like methanol, acetonitrile, acetone, and water has been measured, showing an increase with temperature. This solubility data is crucial for understanding the compound's behavior in different environments and for applications in extraction and purification processes (Wensong Zuo & Juan Xu, 2010).

Chemical Properties Analysis

Camellianin A's chemical properties, such as its antioxidant activity, have been evaluated through various tests. It has shown significant ability to inhibit lipid peroxidation and scavenge radicals, highlighting its potential as a natural antioxidant. This activity is based on its structural composition, particularly the flavonoid core and glycosidic components, which contribute to its effectiveness in these roles (Erdong Yuan, Benguo Liu, & Zheng-xiang Ning, 2008).

科学的研究の応用

抗増殖効果

カメリアニンAは、特定の種類の癌細胞に抗増殖効果を持つことがわかっています . ある研究では、this compoundは、ヒト肝細胞癌Hep G2細胞株とヒト乳癌MCF-7細胞株の増殖を用量依存的に阻害できることがわかりました .

アポトーシスの誘導

抗増殖効果に加えて、this compoundは癌細胞のアポトーシスも誘導します . This compoundで処理した後、Hep G2細胞とMCF-7細胞のホスファチジルセリンは、細胞膜の表面に有意に移動することがわかりました . Hep G2細胞とMCF-7細胞の初期アポトーシス集団の増加が観察されました .

細胞周期の進行

This compoundは細胞周期の進行に影響を与えるだけでなく、細胞をアポトーシスに誘導します . This compoundはG0/G1期細胞集団を有意に増加させる可能性があることが結論付けられました .

フラボノイド豊富な植物性食品

This compoundを豊富に含む、アディナンドラ・ニチダの葉は、フラボノイド豊富な植物性食品の一種です . フラボノイド豊富な食品の摂取量が多いと、多くの変性疾患、特に心血管疾患や癌のリスクが低下すると考えられています .

大規模利用の可能性

中国ではアディナンドラ・ニチダの大規模な人工栽培が可能であり、健康食品および植物薬産業におけるthis compoundの大規模利用の可能性があります

作用機序

Target of Action

Camellianin A, a flavonoid found in Adinandra nitida leaves, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. In addition, Camellianin A has shown to have an anti-proliferative effect on human hepatocellular liver carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines .

Biochemical Pathways

Camellianin A affects several biochemical pathways. It regulates the oxidative stress signaling pathway protein levels of nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), the expression of inflammatory cytokines, the phosphorylated nuclear factor-kappaB p65 (p-NF-κB)/nuclear factor-kappaB p65 (NF-κB) ratio, the phospho-p44/42 mitogen-activated protein kinase (p-MAPK), and the apoptosis-related protein levels of BCL2-associated X (Bax)/B cell leukemia/lymphoma 2 (Bcl2) in the liver .

Pharmacokinetics

The pharmacokinetics of Camellianin A reveal that it is rapidly eliminated with a half-life of 92.6 ± 41.4 hours and a clearance rate of 3.19 ± 0.471 L/min/kg . It has a low oral bioavailability of 299% .

Result of Action

The action of Camellianin A results in a significant increase in the G0/G1 cell population, indicating cell cycle arrest . It also induces apoptosis in Hep G2 and MCF-7 cancer cells . In vivo, Camellianin A reduces hepatocyte apoptosis, as well as hepatic TNF-α, IL-6, IL-1β, and malondialdehyde (MDA) levels, in a mouse model of carbon tetrachloride-induced liver injury .

Safety and Hazards

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3/t11-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJULGLSOARXMO-YXRGHUGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148851 | |

| Record name | Camellianin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109232-77-1 | |

| Record name | Camellianin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camellianin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camellianin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)